N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline
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Overview
Description
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aniline derivative and a cyclohexenyl aldehyde. Schiff bases are known for their versatility and have been widely studied for their applications in various fields such as coordination chemistry, catalysis, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline typically involves the condensation reaction between aniline and cyclohex-3-en-1-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of Schiff bases, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor and in drug design.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
N-benzylideneaniline: Another Schiff base with a benzylidene group instead of a cyclohexenyl group.
N-salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline.
N-(2-hydroxybenzylidene)aniline: Similar to N-salicylideneaniline but with a hydroxyl group on the benzylidene moiety.
Uniqueness
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other Schiff bases .
Properties
CAS No. |
6329-59-5 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline |
InChI |
InChI=1S/C13H16N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-3,5-6,9-12,15H,4,7-8H2/b14-11- |
InChI Key |
RLOFJUDTUOQRFG-KAMYIIQDSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N\NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC=C1)C=NNC2=CC=CC=C2 |
Origin of Product |
United States |
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